molecular formula C23H27ClF3N5O B2935803 (4-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)(2,4-dimethylpyridin-3-yl)methanone CAS No. 2034495-40-2

(4-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)(2,4-dimethylpyridin-3-yl)methanone

Cat. No.: B2935803
CAS No.: 2034495-40-2
M. Wt: 481.95
InChI Key: VHJBASHCJMYSKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(4-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)(2,4-dimethylpyridin-3-yl)methanone” is a structurally complex molecule featuring a piperazine-piperidine backbone linked to a trifluoromethyl-substituted pyridine ring and a 2,4-dimethylpyridin-3-yl methanone group. Its design incorporates pharmacophores commonly associated with CNS-targeting drugs, including:

  • A trifluoromethyl group (electron-withdrawing, enhancing metabolic stability and membrane permeability).
  • Piperazine and piperidine moieties (improving solubility and enabling interactions with neurotransmitter receptors).
  • Chloro and methyl substituents (modulating steric and electronic properties for selective binding).

Properties

IUPAC Name

[4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]piperidin-1-yl]-(2,4-dimethylpyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27ClF3N5O/c1-15-3-6-28-16(2)20(15)22(33)32-7-4-18(5-8-32)30-9-11-31(12-10-30)21-19(24)13-17(14-29-21)23(25,26)27/h3,6,13-14,18H,4-5,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHJBASHCJMYSKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)C)C(=O)N2CCC(CC2)N3CCN(CC3)C4=C(C=C(C=N4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27ClF3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, efflux has been implicated as a mechanism for resistance in Escherichia coli. This suggests that the bacterial environment can impact the effectiveness of the compound.

Biological Activity

The compound (4-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)(2,4-dimethylpyridin-3-yl)methanone is a complex organic molecule with potential biological activities. This article explores its synthesis, mechanisms of action, and biological implications, supported by data tables and relevant research findings.

Overview of the Compound

The molecular structure of the compound includes several key functional groups:

  • Piperazine Ring : Known for enhancing solubility and bioavailability.
  • Trifluoromethyl Group : Imparts unique electronic properties that can influence binding affinities.
  • Chloro and Pyridine Substituents : These contribute to the compound's interaction with various biological targets.

The molecular formula is C17H18ClF3N4C_{17}H_{18}ClF_3N_4 with a molecular weight of approximately 366.77 g/mol.

Synthesis

The synthesis of this compound typically involves multiple steps, often starting from commercially available precursors. The general synthetic route includes:

  • Formation of Piperazine Derivatives : Reaction of 3-chloro-5-(trifluoromethyl)pyridine with piperazine.
  • Coupling Reactions : Subsequent coupling with 2,4-dimethylpyridine derivatives to form the final product.

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Receptor Binding : The compound selectively binds to serotonin receptors (5-HT1A) and potentially modulates their activity, influencing neurotransmitter release and signaling pathways .
  • Enzymatic Interactions : It may interact with specific enzymes, altering their activity and leading to downstream effects in cellular signaling.

Antibacterial Properties

Recent studies have indicated that derivatives of this compound exhibit significant antibacterial activity. For instance, compounds structurally similar to this compound have been shown to inhibit bacterial growth without causing rapid cytotoxicity in human cells .

Selectivity and Efficacy

Research indicates that this compound demonstrates high selectivity for certain receptors over others. For example, it shows a preference for serotonin receptors while maintaining low affinity for adrenergic and dopaminergic receptors, reducing the risk of off-target effects .

Case Studies

  • Study on Antidepressant Effects : In vivo studies demonstrated that similar compounds preferentially activate β-arrestin recruitment and exhibit antidepressant-like effects in animal models .
  • Bacterial Inhibition Testing : A study evaluated the antibacterial efficacy against various strains of bacteria, showing that the compound significantly reduced bacterial viability at sub-micromolar concentrations without affecting human cell lines adversely .

Table 1: Biological Activity Profile

Activity TypeObserved EffectReference
AntibacterialInhibition of bacterial growth
Serotonin ReceptorHigh binding affinity
Dopaminergic ReceptorLow binding affinity

Table 2: Synthesis Overview

StepDescription
Step 1Reaction of 3-chloro-5-(trifluoromethyl)pyridine with piperazine
Step 2Coupling with 2,4-dimethylpyridine derivatives

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

The compound’s closest analogues share key motifs such as trifluoromethylpyridine, piperazine-piperidine scaffolds, or substituted pyridinyl methanones. Below is a comparative analysis based on structural and functional similarities:

Compound Key Features Reported Activity Source
Target Compound Piperazine-piperidine backbone, trifluoromethylpyridine, dimethylpyridinyl ketone Hypothesized CNS activity (structural inference) N/A
4-Chloro-5-(methylamino)-2-[3-(trifluoromethyl)phenyl]-2,3-dihydropyridazin-3-one (T3D3893) Trifluoromethylphenyl, pyridazinone core Toxin-targeted studies (specific activity not detailed in )
2-Amino-4-(2-Chloro-5-(4-Substituted Phenyl) Pyridin-3-Yl)-1-(4-Substituted Phenyl) Pyridine Chloropyridine, substituted phenyl groups Anticancer/antimicrobial potential (synthesis methods in )

Key Findings:

Trifluoromethyl Groups : The trifluoromethyl group in the target compound and T3D3893 enhances lipophilicity and resistance to oxidative metabolism, a feature critical for blood-brain barrier penetration .

Substituent Effects: The 2,4-dimethylpyridin-3-yl methanone group in the target compound may reduce off-target effects compared to the unsubstituted pyridine rings in ’s analogues .

Q & A

Q. What synthetic strategies are recommended for achieving high-purity synthesis of this compound?

Methodological Answer: The synthesis of this compound involves multi-step reactions, typically starting with the assembly of the pyridine-piperazine-piperidine core. Key steps include:

  • Coupling reactions : Use Buchwald-Hartwig amination or nucleophilic aromatic substitution for attaching the 3-chloro-5-(trifluoromethyl)pyridin-2-yl group to the piperazine ring .
  • Ketone formation : Employ Friedel-Crafts acylation or Suzuki-Miyaura coupling to introduce the 2,4-dimethylpyridin-3-yl methanone moiety .
  • Purification : High-performance liquid chromatography (HPLC) or recrystallization (using solvents like dichloromethane/hexane mixtures) is critical for achieving >95% purity .

Q. Which spectroscopic and crystallographic techniques are most effective for structural elucidation?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm connectivity of the piperazine-piperidine core and substituents. Look for characteristic shifts:
    • Trifluoromethyl group: ¹³C ~120 ppm (q, J = 280 Hz) .
    • Piperazine protons: δ 2.5–3.5 ppm (multiplet) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated for C₂₄H₂₅ClF₃N₅O: 528.16 g/mol).
  • X-ray Crystallography : Resolve stereochemistry of the piperidine ring and confirm dihedral angles between aromatic systems (e.g., pyridine vs. dimethylpyridin-3-yl groups) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in predicted vs. observed biological activity?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., serotonin receptors, kinases). Compare predicted binding affinities with experimental IC₅₀ values .
  • MD Simulations : Run 100-ns trajectories to assess stability of ligand-receptor complexes. Pay attention to piperazine flexibility and trifluoromethyl hydrophobic interactions .
  • QSAR Analysis : Corrogate substituent effects (e.g., chloro vs. trifluoromethyl) on activity using Hammett σ constants or π-hydrophobicity parameters .

Data Contradiction Example :
If in vitro assays show lower activity than predicted, evaluate:

  • Solubility limitations : Measure logP (predicted ~3.5) and adjust formulation (e.g., DMSO/PEG mixtures) .
  • Metabolic instability : Perform microsomal stability assays (e.g., t₁/₂ in human liver microsomes) .

Q. What experimental designs are optimal for evaluating environmental stability and transformation pathways?

Methodological Answer:

  • Hydrolysis Studies : Incubate the compound in buffers (pH 4–9) at 25–50°C. Monitor degradation via LC-MS; identify products like pyridine carboxylic acids or chlorinated byproducts .
  • Photolysis : Expose to UV light (λ = 254 nm) in aqueous/organic solvents. Detect radical intermediates using ESR spectroscopy .
  • Soil Microcosm Assays : Assess adsorption coefficients (Kd) in loam/clay soils and biodegradation half-lives under aerobic/anaerobic conditions .

Q. How to optimize pharmacokinetic properties for in vivo studies?

Methodological Answer:

  • Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl, amine) to the piperidine or pyridine rings to reduce logP .
  • Prodrug Strategies : Mask the methanone group as an ester or amide to enhance oral bioavailability .
  • Toxicology Screening : Conduct Ames tests for mutagenicity and hERG binding assays to assess cardiac risk .

Key Methodological Notes

  • Stereochemical Control : Use chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers if racemization occurs during synthesis .
  • Data Reproducibility : Validate reaction conditions across ≥3 independent replicates; report deviations in yields >10% .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.